Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate

Medicinal Chemistry Structure-Activity Relationship Piperazine-1-carboxamide

This N-substituted 4-(pyridin-4-ylalkyl)piperazine-1-carboxamide is a critical probe for Leishmania sterol biosynthesis research, distinguished by its pyridin-4-yl (not 2-yl) configuration and ortho-methyl benzoate cap. Substitution with positional isomers introduces unvalidated variables in CYP51/CYP5122A1 selectivity. Confirm identity via CAS 1144487-46-6, PubChem CID 39035496, and InChIKey PHWJWNOQHJEFST-UHFFFAOYSA-N to ensure you receive the exact pharmacophore, not an untested isomer.

Molecular Formula C20H24N4O3
Molecular Weight 368.4 g/mol
Cat. No. B10987601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate
Molecular FormulaC20H24N4O3
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)CCC3=CC=NC=C3
InChIInChI=1S/C20H24N4O3/c1-27-19(25)17-4-2-3-5-18(17)22-20(26)24-14-12-23(13-15-24)11-8-16-6-9-21-10-7-16/h2-7,9-10H,8,11-15H2,1H3,(H,22,26)
InChIKeyPHWJWNOQHJEFST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 28 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate (CAS 1144487-46-6): Core Identity for Procurement Specification


Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate (CAS 1144487-46-6, PubChem CID 39035496) is a synthetic small molecule (C20H24N4O3, MW 368.4) classified as an N-substituted 4-(pyridin-4-ylalkyl)piperazine-1-carboxamide featuring a methyl 2-aminobenzoate (methyl anthranilate) capping group . It is cataloged as a screening compound by ChemDiv (Compound ID Y043-7655) with calculated logP of 2.4 and topological polar surface area (TPSA) of 74.8 Ų . The compound belongs to a chemotype recently investigated for inhibition of Leishmania sterol biosynthetic enzymes CYP51 and CYP5122A1, where the 4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide scaffold demonstrated dual-enzyme engagement . Procurement relevance arises from its discrete structural features—the pyridin-4-yl (rather than pyridin-2-yl) ethyl side chain and the ortho-methyl benzoate ester—which differentiate it from screening-library neighbors that may exhibit divergent solubility, hydrogen-bonding capacity, and target recognition profiles.

Why Generic Substitution of Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate Introduces Uncontrolled Variables in Screening Campaigns


In piperazine-1-carboxamide screening libraries, compounds sharing the C20H24N4O3 formula can differ solely in the positional isomerism of the pyridyl nitrogen (4-yl vs. 2-yl) or the benzoate attachment point (ortho vs. meta vs. para), yet these seemingly minor variations produce quantifiable shifts in hydrogen-bond acceptor count, polar surface area, and predicted permeability that directly impact assay outcomes . Critically, a 2024 medicinal chemistry study on the 4-(pyridin-4-ylalkyl)piperazine-1-carboxamide series established that replacing the 4-pyridyl ring with an imidazole shifted CYP51/CYP5122A1 selectivity approximately fourfold, confirming that the pyridyl nitrogen position is a determinant of target engagement . Substituting this compound with the pyridin-2-yl isomer or an N-unsubstituted piperazine analog therefore risks altering enzyme inhibition profiles, cellular permeability, and solubility in ways that cannot be predicted without empirical head-to-head comparison. For procurement decisions, generic substitution equates to accepting an untested variable in the core pharmacophore.

Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate: Quantified Differentiation Evidence vs. Nearest Structural Analogs


Pyridyl Positional Isomerism (4-yl vs. 2-yl): Divergent Hydrogen-Bond Acceptor Topology

The target compound bears the pyridin-4-yl isomer, whereas its closest analog—methyl 2-[({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate—positions the pyridyl nitrogen at the 2-position. Although both compounds share the identical molecular formula (C20H24N4O3) and molecular weight (368.4 g/mol), the 4-yl configuration places the nitrogen para to the ethyl linker, producing a more linear, solvent-exposed hydrogen-bond acceptor geometry. The 2-yl isomer orients the nitrogen ortho to the linker, creating an intramolecular hydrogen-bond competent pocket that can reduce solvent accessibility . In the 4-(pyridin-4-ylalkyl)piperazine-1-carboxamide series, the pyridin-4-yl nitrogen is essential for dual CYP51/CYP5122A1 inhibition; replacement with imidazole (compound 18p) reduced CYP51 potency and shifted selectivity approximately fourfold toward CYP5122A1 . This demonstrates that the nitrogen position directly modulates polypharmacology and target bias—a parameter invisible to formula-based procurement.

Medicinal Chemistry Structure-Activity Relationship Piperazine-1-carboxamide

N-Substitution Status: Pyridin-4-ylethyl vs. Unsubstituted Piperazine—MW and logP Differentiation

The unsubstituted piperazine analog methyl 2-(piperazine-1-carbonylamino)benzoate (CAS 906090-01-5, C13H17N3O3, MW 263.3) represents the minimal scaffold lacking the 2-(pyridin-4-yl)ethyl side chain. The target compound incorporates this side chain, increasing molecular weight by 105.1 Da (from 263.3 to 368.4), adding two hydrogen-bond acceptors, and elevating calculated logP from approximately 0.8 to 2.4 . This 1.6 logP unit increase corresponds to a predicted ~40-fold higher octanol-water partition coefficient, substantially altering predicted membrane permeability and protein-binding characteristics. In the Leishmania CYP inhibitor series, the 2-(pyridin-4-yl)ethyl substituent was essential for dual CYP5122A1/CYP51 inhibition; N-substituted compounds (e.g., 18a) potently inhibited both enzymes, whereas simpler N-phenyl or N-benzyl analogs showed preferential CYP51 inhibition with minimal CYP5122A1 activity .

Drug Discovery Lead Optimization Physicochemical Profiling

Benzoate Ester Position: Ortho-Methyl Benzoate vs. Meta/Para Isomers—TPSA and Rotatable Bond Differentiation

The target compound features the methyl 2-aminobenzoate (ortho) configuration, which positions the ester carbonyl in proximity to the carboxamide NH, enabling a potential intramolecular hydrogen bond that reduces effective polar surface area. In contrast, the meta- and para-substituted isomers (e.g., methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate and methyl 4-{[(4-pyridin-4-ylpiperidin-1-yl)carbonyl]amino}benzoate) display incrementally larger effective TPSA due to the increased distance between hydrogen-bond donor and acceptor groups . The ortho configuration of the target compound yields a TPSA of 74.8 Ų, which falls within the favorable range for passive membrane permeability (<140 Ų) while retaining sufficient polarity for aqueous solubility . The ChemDiv catalog reports calculated logSw of -2.12 for this compound, indicating moderate aqueous solubility suitable for DMSO-stock-based screening .

Medicinal Chemistry Isosteric Replacement Permeability

Class-Level CYP5122A1/CYP51 Dual Inhibition Potential Supported by 2024 Leishmania Study

The 4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide scaffold was identified in a 2024 study as a privileged chemotype for dual inhibition of Leishmania CYP51 and CYP5122A1. The screening hit N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (18a) and optimized analogs (18e, 18i) inhibited both enzymes and demonstrated activity against L. donovani promastigotes with EC50 values in the low micromolar range . The target compound differs from 18a by replacement of the N-(4-(benzyloxy)phenyl) group with an N-(2-(methoxycarbonyl)phenyl) (methyl anthranilate) group, a modification that alters the hydrogen-bond donor/acceptor profile at the carboxamide terminus. While direct CYP inhibition data for the target compound are not publicly available, the scaffold conservation at the pyridin-4-ylethyl-piperazine-1-carboxamide core supports class-level inference of CYP engagement potential.

Neglected Tropical Diseases CYP Inhibition Antiparasitic Drug Discovery

Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Antiparasitic Drug Discovery: Leishmania CYP51/CYP5122A1 Dual Inhibitor Screening

The 2024 Bioorganic & Medicinal Chemistry study establishes the 4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide scaffold as capable of dual CYP51/CYP5122A1 inhibition, with optimized analogs achieving low-micromolar EC50 against intracellular L. donovani amastigotes . The target compound, bearing an N-(2-methoxycarbonylphenyl) cap in place of the published benzyloxyphenyl series, serves as a structurally distinct probe for structure-activity relationship (SAR) expansion. Researchers exploring sterol biosynthesis inhibition in kinetoplastid parasites can use this compound to test whether the methyl anthranilate terminus preserves or modulates CYP isoform selectivity relative to the published leads.

Physicochemical Property-Driven Library Design: Ortho-Benzoate Permeability Optimization

With a calculated TPSA of 74.8 Ų, XLogP3 of 2.4, and logSw of -2.12, the target compound resides in a favorable oral drug-like property space (MW <500, TPSA <140 Ų, logP <5) . The ortho-benzoate configuration distinguishes it from meta/para isomers by enabling an intramolecular hydrogen bond that may lower effective polar surface area and enhance passive permeability. Computational chemists and medicinal chemistry teams engaged in property-guided library design can use this compound as a comparator to benchmark the permeability-solubility trade-offs of isomeric benzoate-containing piperazine-1-carboxamides.

Enzyme Selectivity Profiling: Pyridyl Positional Isomer Comparator Panel

The pyridin-4-yl configuration of the target compound distinguishes it from the pyridin-2-yl isomer and from imidazole-replaced analogs, which showed a fourfold selectivity shift between CYP51 and CYP5122A1 in the Leishmania study . Researchers conducting selectivity panels across CYP isoforms, kinases, or other target classes can deploy the target compound alongside its pyridin-2-yl isomer as a matched molecular pair to quantify the contribution of the pyridyl nitrogen position to target engagement and off-target liability.

Screening Library Procurement: Identity-Verified Entry for High-Throughput Campaigns

The compound is cataloged by ChemDiv (Y043-7655) with defined purity specifications and is identifiable by CAS 1144487-46-6 and the unique InChIKey PHWJWNOQHJEFST-UHFFFAOYSA-N . In high-throughput screening campaigns where compound identity errors propagate into false hit lists, the availability of multiple orthogonal identifiers (CAS, InChIKey, PubChem CID 39035496) enables rigorous quality control. Procurement teams can cross-reference these identifiers against vendor certificates of analysis to ensure received material matches the intended structure, mitigating the risk of positional isomer contamination that could confound biological interpretation.

Quote Request

Request a Quote for Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.